molecular formula C6H11N3O2S B13198317 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide

Cat. No.: B13198317
M. Wt: 189.24 g/mol
InChI Key: SQVKLRMFGGBAQY-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide typically involves the reaction of 2-methylimidazole with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide is unique due to the presence of both an imidazole ring and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and makes it a versatile compound in various research applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-(2-methylimidazol-1-yl)ethanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-6-8-2-3-9(6)4-5-12(7,10)11/h2-3H,4-5H2,1H3,(H2,7,10,11)

InChI Key

SQVKLRMFGGBAQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCS(=O)(=O)N

Origin of Product

United States

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